2-Aminopyrimidine-5-carboximidamide
CAS No.:
Cat. No.: VC17572569
Molecular Formula: C5H7N5
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N5 |
|---|---|
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-aminopyrimidine-5-carboximidamide |
| Standard InChI | InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10) |
| Standard InChI Key | LBDDRVHQDJXAAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)N)C(=N)N |
Introduction
Structural and Molecular Characteristics
2-Aminopyrimidine-5-carboximidamide belongs to the pyrimidine family, a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound’s molecular formula is C₅H₇N₅, with a molecular weight of 137.14 g/mol. Key structural features include:
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An amino group (-NH₂) at position 2 of the pyrimidine ring.
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A carboximidamide group (-C(=NH)NH₂) at position 5.
These substituents enhance the molecule’s polarity and hydrogen-bonding capacity, critical for interactions with biological targets. Computational studies suggest that the carboximidamide group adopts a planar configuration, optimizing π-π stacking with aromatic residues in enzyme active sites . The compound’s solubility profile varies with solvent polarity, showing moderate solubility in ethanol and water, as inferred from purification methods involving ethanol crystallization.
Table 1: Molecular Properties of 2-Aminopyrimidine-5-carboximidamide
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇N₅ |
| Molecular Weight | 137.14 g/mol |
| CAS Number | Not Specified |
| Key Functional Groups | 2-Amino, 5-Carboximidamide |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization Strategies
Solvent-Free Synthesis
A prominent synthesis route involves the reaction of 2-amino-4,6-dichloropyrimidine with primary or secondary amines under solvent-free conditions. Triethylamine acts as a base, facilitating nucleophilic substitution at the C-4 and C-6 positions . For 2-aminopyrimidine-5-carboximidamide, guanidine derivatives serve as precursors, reacting with cyanoketones and aldehydes in the presence of chitosan as a biodegradable catalyst . This method achieves yields exceeding 80% under mild conditions (85°C), with reaction progress monitored via thin-layer chromatography (TLC).
Catalytic Innovations
Chitosan, a renewable polymer with active -NH₂ and -OH groups, has emerged as an efficient catalyst for constructing 2-aminopyrimidine derivatives. Its use eliminates the need for toxic solvents, aligning with green chemistry principles . Comparative studies show that chitosan-catalyzed reactions reduce reaction times by 30–40% compared to traditional acid/base catalysts, while maintaining high regioselectivity .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Solvent-Free (Triethylamine) | 80–90°C, No Solvent | 75–90 | 4–6 | |
| Chitosan-Catalyzed | 85°C, Solvent-Free | 80–85 | 2–3 |
Chemical Reactivity and Functionalization
The amino and carboximidamide groups dominate the compound’s reactivity:
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Amino Group: Participates in Schiff base formation, acylation, and alkylation reactions. For instance, condensation with aldehydes yields imine derivatives, which exhibit enhanced antimicrobial activity.
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Carboximidamide Group: Acts as a nucleophile in cyclization reactions, enabling the synthesis of triazine and purine analogs. This group also chelates metal ions, a property exploited in catalytic applications.
Density functional theory (DFT) calculations reveal that the carboximidamide moiety’s electron-withdrawing nature stabilizes transition states during nucleophilic attacks, explaining its efficacy in multi-component reactions .
Comparative Analysis with Related Pyrimidines
Table 3: Structural and Functional Comparisons
The carboximidamide group in 2-aminopyrimidine-5-carboximidamide confers superior binding affinity compared to carboxamide or unsubstituted analogs, as evidenced by lower IC₅₀ values .
Research Advancements and Future Directions
Recent studies have focused on:
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Structure-Activity Relationships (SAR): Modifying the carboximidamide chain length to enhance pharmacokinetic properties. Branched alkyl chains improve metabolic stability but reduce solubility.
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Hybrid Derivatives: Conjugating the pyrimidine core with quinoline or chalcone moieties to multitarget anticancer agents .
Future work should prioritize in vivo toxicity profiling and formulation studies to translate preclinical findings into therapeutic candidates.
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